solubility of 5-Chloro-2-methoxybenzohydrazide in organic solvents
solubility of 5-Chloro-2-methoxybenzohydrazide in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methoxybenzohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
5-Chloro-2-methoxybenzohydrazide is a molecule of significant interest within the domain of medicinal chemistry and drug development. As a benzohydrazide derivative, it belongs to a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The journey of a promising compound from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, with physicochemical properties often acting as the primary gatekeepers of its ultimate success. Among these, aqueous and organic solvent solubility stands as a paramount parameter.
Solubility dictates the bioavailability of a drug, influences its formulation possibilities, and impacts the feasibility of its synthesis and purification processes[3]. A thorough understanding of a compound's solubility profile in various organic solvents is therefore not merely an academic exercise but a crucial step in early-stage drug development. It informs decisions on everything from reaction conditions for creating derivatives to the choice of vehicles for in vitro and in vivo testing.
Molecular Profile and Predicted Solubility of 5-Chloro-2-methoxybenzohydrazide
To understand the solubility of 5-Chloro-2-methoxybenzohydrazide, we must first examine its molecular structure.
Chemical Structure:
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CAS Number: 33977-11-6
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Molecular Formula: C8H9ClN2O2
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Molecular Weight: 200.62 g/mol
The molecule possesses a blend of polar and non-polar features which will govern its interactions with different solvents:
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Polar Moieties: The hydrazide group (-CONHNH2) is highly polar and capable of acting as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen and nitrogen lone pairs). The methoxy group (-OCH3) also contributes to polarity and can act as a hydrogen bond acceptor.
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Non-Polar Moiety: The chlorobenzene ring is predominantly non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
Based on these structural attributes, a qualitative prediction of its solubility can be made:
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrazide group. Therefore, moderate to good solubility is expected. Indeed, related benzohydrazide derivatives are often recrystallized from ethanol.[3][5]
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and should effectively solvate the N-H protons of the hydrazide group. High solubility is anticipated in these solvents. NMR spectra for similar hydrazide-hydrazones are often measured in DMSO-d6, indicating its effectiveness as a solvent for this class of compounds[6].
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Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar chlorobenzene ring will have some affinity for these solvents, but the highly polar hydrazide group will significantly limit solubility. Low solubility is expected in non-polar solvents.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true equilibrium solubility at a given temperature.
I. Materials and Reagents
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5-Chloro-2-methoxybenzohydrazide (high purity, >98%)
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Organic solvents of interest (HPLC grade or equivalent). A suggested panel includes:
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Methanol
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Ethanol
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Acetone
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Dimethyl Sulfoxide (DMSO)
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Toluene
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Hexane
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Deionized water
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Reference standards for analytical quantification
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Phosphate buffered saline (PBS) for simulating physiological conditions (optional)
II. Apparatus
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Analytical balance (readable to 0.01 mg)
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Vials with screw caps (e.g., 4 mL glass vials)
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Constant temperature orbital shaker or incubator
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Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)
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Volumetric flasks and pipettes
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UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
III. Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
IV. Step-by-Step Methodology
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Preparation of Slurries:
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Add an excess amount of 5-Chloro-2-methoxybenzohydrazide to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of the compound to 2 mL of each solvent.
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Accurately pipette the selected solvent into each vial.
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Equilibration:
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Tightly cap the vials to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
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Agitate the slurries for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course experiment can be run to determine the exact time to equilibrium. Causality: Continuous agitation ensures maximum surface area contact between the solid and the solvent, facilitating the dissolution process until the rates of dissolution and precipitation are equal.
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Sample Collection and Preparation:
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After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe. Trustworthiness: It is critical not to disturb the settled solid to avoid aspirating undissolved particles, which would falsely inflate the solubility measurement.
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Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.
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Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
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V. Analytical Quantification
The concentration of the dissolved 5-Chloro-2-methoxybenzohydrazide in the diluted filtrate can be determined using one of the following methods. Method validation (linearity, accuracy, precision) should be performed.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity.
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Mobile Phase: A typical starting point would be a gradient of acetonitrile and water.
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Column: A C18 reverse-phase column is suitable for this type of molecule.
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Detection: UV detection at the λmax of the compound.
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Standard Curve: Prepare a series of standard solutions of known concentrations of 5-Chloro-2-methoxybenzohydrazide in the chosen solvent. Plot the peak area versus concentration to generate a standard curve.
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Calculation: Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
B. UV-Vis Spectrophotometry
A simpler, but potentially less specific, method.
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Determine λmax: Scan a dilute solution of the compound in the solvent of interest across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
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Standard Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a standard curve (Beer's Law plot).
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Calculation: Measure the absorbance of the diluted, filtered sample and use the standard curve to determine its concentration. Back-calculate to find the solubility.
Data Presentation and Interpretation
The determined solubility values should be summarized in a clear, tabular format for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Factors Influencing Solubility: A Deeper Dive
The solubility of 5-Chloro-2-methoxybenzohydrazide is not a fixed value but is influenced by several factors:
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Temperature: For most solid solutes, solubility increases with temperature. This relationship is governed by the enthalpy of solution. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic data.
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Solvent Properties: As predicted, the polarity and hydrogen bonding capacity of the solvent are the most critical factors. The principle of "like dissolves like" is a useful guide. A solvent that can effectively disrupt the crystal lattice forces of the solute and form stable solute-solvent interactions will result in higher solubility[7].
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Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique crystal lattice energy and thus a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used for solubility studies.
Molecular Interactions Influencing Solubility
Caption: Solute-Solvent Interaction Map.
Conclusion
This technical guide provides the necessary framework for a rigorous and accurate determination of the . By understanding the molecular characteristics of the compound and applying the detailed, validated experimental protocol provided, researchers can generate the high-quality data essential for advancing their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to other benzohydrazide derivatives and small molecules, serving as a foundational resource for pharmaceutical scientists.
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